

# (+)-Puerol B 2''-O-glucoside spectroscopic data (NMR, MS, IR)

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## Compound of Interest

Compound Name: (+)-Puerol B 2''-O-glucoside

Cat. No.: B12299251

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An In-depth Technical Guide on the Spectroscopic Data of **(+)-Puerol B 2''-O-glucoside**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(+)-Puerol B 2''-O-glucoside** is a naturally occurring isoflavonoid glycoside found in plants of the Pueraria genus, notably Pueraria lobata. Isoflavonoids are a class of secondary metabolites recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. A thorough understanding of the spectroscopic characteristics of **(+)-Puerol B 2''-O-glucoside** is fundamental for its identification, characterization, and further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Spectroscopic Data

The definitive spectroscopic data for **(+)-Puerol B 2''-O-glucoside** is not readily available in published literature. However, recent studies on its isomer, (-)-puerol B-2-O-glucopyranoside, provide valuable insights. The data presented below is for this isomer and is expected to be very similar to that of the (+)-enantiomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for (-)-puerol B-2-O-glucopyranoside.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for (-)-Puerol B 2''-O-glucoside Isomer (400 MHz, DMSO- $\text{d}_6$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.34	d	1.0
3	6.02	m	
...	...	...	...
Glc-1''	...	...	...
Glc-2''	...	...	...
Glc-3''	...	...	...
Glc-4''	...	...	...
Glc-5''	...	...	...
Glc-6''a	...	...	...
Glc-6''b	...	...	...

Note: A complete, publicly available peak list for  $^1\text{H}$  NMR is not available. The provided data is partial.[\[1\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for (-)-Puerol B 2''-O-glucoside Isomer

Position	Chemical Shift ( $\delta$ , ppm)
...	...

Note: Experimentally determined  $^{13}\text{C}$  NMR data for **(+)-Puerol B 2''-O-glucoside** or its isomers is not currently available in the cited literature.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for (-)-Puerol B 2''-O-glucoside Isomer

Ion	m/z [M+H] <sup>+</sup>	Calculated Mass	Molecular Formula
C <sub>24</sub> H <sub>27</sub> O <sub>10</sub> <sup>+</sup>	475.15961	475.15987	C <sub>24</sub> H <sub>26</sub> O <sub>10</sub>

Note: The data was obtained using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS).[\[1\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule. While a specific IR spectrum for **(+)-Puerol B 2''-O-glucoside** is not available, the expected characteristic absorption bands for isoflavonoid glycosides are listed below.

Table 4: Expected Infrared (IR) Absorption Bands for **(+)-Puerol B 2''-O-glucoside**

Wavenumber (cm <sup>-1</sup> )	Functional Group
3400-3200	O-H stretching (phenolic and alcoholic)
3000-2850	C-H stretching (aromatic and aliphatic)
1650-1600	C=O stretching (γ-pyrone)
1600-1450	C=C stretching (aromatic)
1250-1000	C-O stretching (ethers, alcohols, glycosidic bond)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of isoflavonoid glycosides, based on methods reported in the literature.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or higher spectrometer. The sample (around 1-5 mg) is dissolved in a deuterated solvent, such as dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ) or methanol- $\text{d}_4$ . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Mass Spectrometry

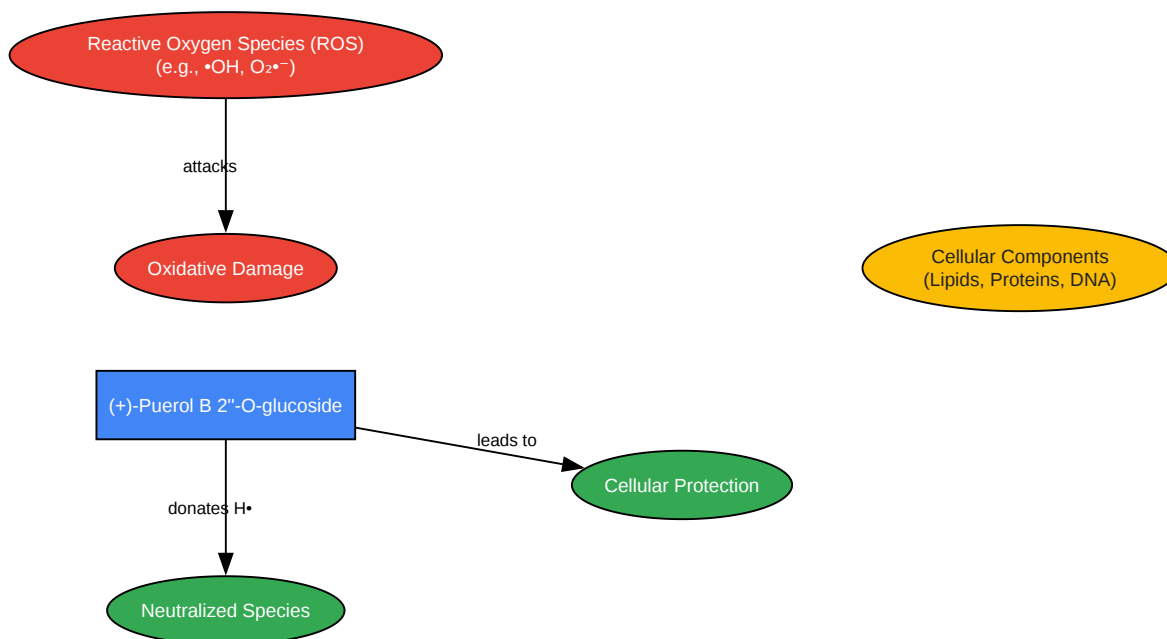
High-resolution mass spectra are commonly obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. Data is acquired in positive or negative ion mode.

## Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Antioxidant Activity Pathway

**(+)-Puerol B 2''-O-glucoside** is suggested to possess antioxidant properties, primarily through the mechanism of free radical scavenging. The phenolic hydroxyl groups in its structure can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.



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Caption: Antioxidant mechanism of **(+)-Puerol B 2''-O-glucoside**.

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## References

- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation,  $\alpha$ -Glucosidase, and  $\alpha$ -Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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